molecular formula C6H6N4O4 B375220 4-Methyl-3,5-dinitropyridin-2-amine CAS No. 25782-40-5

4-Methyl-3,5-dinitropyridin-2-amine

Cat. No. B375220
Key on ui cas rn: 25782-40-5
M. Wt: 198.14g/mol
InChI Key: FKNLSEYINSVKJL-UHFFFAOYSA-N
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Patent
US05223499

Procedure details

To a stirred solution of 2-amino-4-methyl-3-nitropyridine (25.6 g, 167 mmol) in conc. H2SO4 (50 mL) at 0° C. was added HNO3 (7.77 mL, d=1.49) drop-wise over 30 min. The mixture was warmed to r.t. for 1 h then heated to 50° C. for 60 min. The reaction mixture was cooled and poured into 500 g of ice. The resulting precipitate was filtered, washed with 50 mL of H2O, and air dried to give 2-amino-4-methyl-3,5-dinitro-pyridine as a yellow solid.
Quantity
25.6 g
Type
reactant
Reaction Step One
Name
Quantity
7.77 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([CH3:11])[CH:5]=[CH:4][N:3]=1.[N+:12]([O-])([OH:14])=[O:13]>OS(O)(=O)=O>[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([CH3:11])[C:5]([N+:12]([O-:14])=[O:13])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
25.6 g
Type
reactant
Smiles
NC1=NC=CC(=C1[N+](=O)[O-])C
Name
Quantity
7.77 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
ice
Quantity
500 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated to 50° C. for 60 min
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with 50 mL of H2O, and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=NC=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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